2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide and a trifluoroacetic acid salt. This compound is of interest due to its unique chemical structure, which includes an aminomethyl group attached to a benzamide backbone, further modified with trifluoroacetic acid. The trifluoroacetic acid salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt typically involves the following steps:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with dimethylamine to form n,n-dimethylbenzamide.
Introduction of Aminomethyl Group: The n,n-dimethylbenzamide is then reacted with formaldehyde and ammonium chloride in a Mannich reaction to introduce the aminomethyl group.
Formation of Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the trifluoroacetic acid salt enhances solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide Derivatives: Compounds like n,n-dimethylbenzamide and n,n-diethylbenzamide share structural similarities but lack the trifluoroacetic acid salt component.
Trifluoroacetic Acid Salts: Other trifluoroacetic acid salts, such as trifluoroacetic acid methyl ester, have similar solubility properties but different functional groups.
Uniqueness
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is unique due to the combination of an aminomethyl group and a trifluoroacetic acid salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where both solubility and reactivity are crucial.
Eigenschaften
CAS-Nummer |
918812-28-9 |
---|---|
Molekularformel |
C12H15F3N2O3 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-N,N-dimethylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O.C2HF3O2/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;3-2(4,5)1(6)7/h3-6H,7,11H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
AFJLXSMWAQTKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.